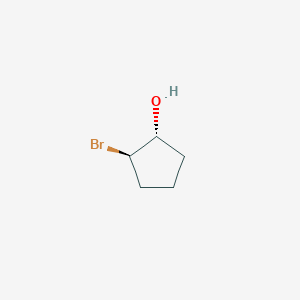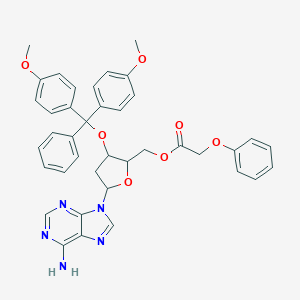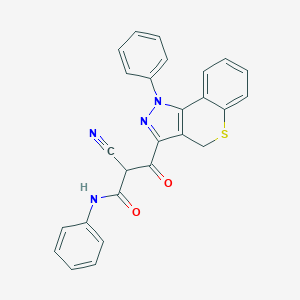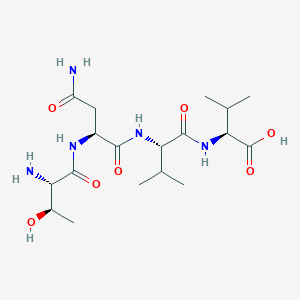![molecular formula C47H77O8P B054771 [(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate CAS No. 58530-78-2](/img/structure/B54771.png)
[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate
Descripción general
Descripción
“[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate” belongs to the class of organic compounds known as lysophosphatidylglycerols . These are glycerophosphoglycerols (molecules containing a glycerol moiety attached to the phosphate group linked to a glycerol) in which only one fatty acid is bonded to the 1-glycerol moiety (through an ester linkage) .
Molecular Structure Analysis
The molecular formula of the compound is C47H77O8P. The compound has a molecular weight of 801.1 g/mol. The structure is complex and involves a glycerol moiety attached to a phosphate group linked to another glycerol .Aplicaciones Científicas De Investigación
Bioactivity and Antioxidant Properties
Research into hexadecanoic acid has revealed its significant bioactivity. A study by Panggua et al. (2016) focused on hexadecanoic acid's toxicity and antioxidant activity, using Artemia salina Leach for toxicity testing. Their findings indicated high toxicity in hexadecanoic acid.
Synthesis Techniques
Advances in synthesis techniques have been explored. For instance, Tulloch (1982) described the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids, highlighting methods for obtaining these compounds with high isotopic and optical purity.
Environmental Impact and Detection
Investigations into the environmental impact of similar compounds have been conducted. Stapleton et al. (2008) studied alternate brominated flame retardant chemicals, including hexadecanoic acid derivatives, in house dust, emphasizing their increasing presence in indoor environments.
Applications in Coating Materials
The use of related compounds in coating materials for nerve agent sensors was explored by Bhadury et al. (2005), who synthesized a monomer and its hybrid organic/inorganic siloxane polymer for this purpose.
Pharmaceutical Applications
In the realm of pharmaceuticals, Tripathi and Kumar (2012) detailed a method to synthesize a key chiral building block for anti-tumor and anti-obesity agents, demonstrating the pharmaceutical potential of hexadecanoic acid derivatives.
Phytochemical Screening
Hexadecanoic acid has been identified in phytochemical screenings. Arora and Kumar (2018) discovered hexadecanoic acid among other compounds in the plant Cenchrus biflorus Roxb, contributing to herbal drug research.
Ion-Selective Properties
The ion-selective properties of related compounds were analyzed by Krivorot’ko et al. (2016), who synthesized hexadentate phosphoryl podands, providing insights into their potential for ion-selectivity.
Aerobic Biotransformation
The aerobic biotransformation of polybrominated diphenyl ethers, related to hexadecanoic acid, was investigated by Robrock et al. (2009), shedding light on their environmental fate.
Estrogenic Potency
Research by Meerts et al. (2001) assessed the estrogenic potency of polybrominated diphenyl ethers and their hydroxylated forms, including compounds structurally similar to hexadecanoic acid.
Propiedades
IUPAC Name |
[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33-39-46(48)51-41-45(53-47(49)40-34-26-24-22-20-18-16-14-12-10-8-6-4-2)42-52-56(50,54-43-35-29-27-30-36-43)55-44-37-31-28-32-38-44/h27-32,35-38,45H,3-26,33-34,39-42H2,1-2H3/t45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTOUWPJZGEUQR-GWHBCOKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H77O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585135 | |
| Record name | (2S)-3-[(Diphenoxyphosphoryl)oxy]propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-3-diphenoxyphosphoryloxy-2-hexadecanoyloxypropyl] hexadecanoate | |
CAS RN |
58530-78-2 | |
| Record name | (2S)-3-[(Diphenoxyphosphoryl)oxy]propane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



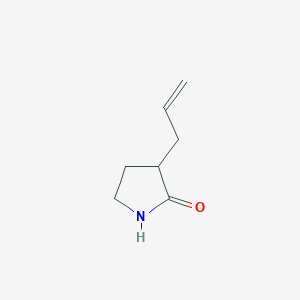
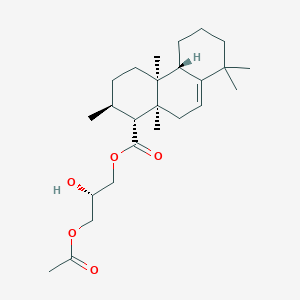
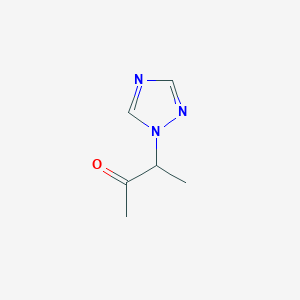
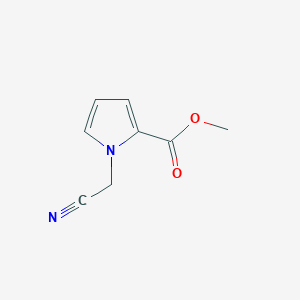
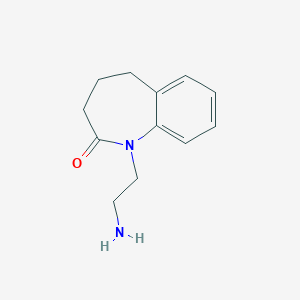
![Bicyclo[2.1.1]hexane, 2-bromo-(9CI)](/img/structure/B54702.png)
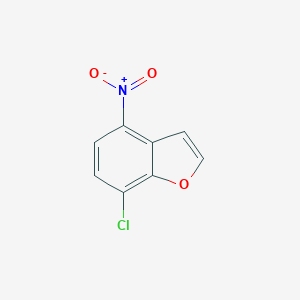
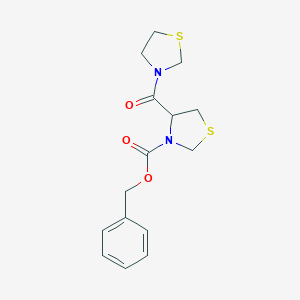
![1-[4-(trans-4-Heptylcyclohexyl)phenyl]-2-[trans-4-(4-isothiocyanatophenyl)cyclohexyl]ethane](/img/structure/B54710.png)

